(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose
Description
The compound (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose (synonyms include D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose) is a structurally complex molecule combining a fructose-derived furanose ring with an imidazole-containing propanoic acid moiety. Its IUPAC name, (2S)-3-(1H-imidazol-4-yl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)propanoic acid, highlights its stereochemistry and functional groups:
- A furanose ring (oxolan) with hydroxyl and hydroxymethyl substituents.
- A propanoic acid chain linked to the furanose via an amino group.
- An imidazole-4-yl group attached to the propanoic acid chain .
Properties
Molecular Formula |
C12H19N3O7 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C12H19N3O7/c16-8-3-22-12(21,10(18)9(8)17)4-14-7(11(19)20)1-6-2-13-5-15-6/h2,5,7-10,14,16-18,21H,1,3-4H2,(H,13,15)(H,19,20)/t7-,8+,9+,10-,12?/m0/s1 |
InChI Key |
DTFFYNMHSHLNDP-PPNLDZOPSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CN=CN2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC2=CN=CN2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The compound consists of:
- A fructose backbone modified at the 1-position by replacement of the hydroxyl group with an amino group.
- The amino group is substituted with a side chain containing a carboxylic acid and an imidazole ring at the 4-position.
- The stereochemistry at the sugar moiety is (S), indicating specific chiral configuration.
The complexity of this molecule requires careful synthetic strategies to ensure stereochemical integrity and functional group compatibility.
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose typically involves:
- Starting from D-fructose or a protected fructose derivative.
- Functionalization at the 1-position to introduce an amino group (amination).
- Coupling of the amino group with a side chain containing the imidazole and carboxyl functionalities, often derived from histidine or a histidine-like precursor.
- Protection and deprotection steps to maintain stereochemical integrity and avoid side reactions.
Specific Synthetic Routes
Reductive Amination Approach
One documented approach involves reductive amination of 1-deoxy-D-fructose with a protected form of 1-carboxy-2-(1H-imidazol-4-yl)ethylamine:
- The aldehyde or ketone form of fructose is reacted with the amine under mild acidic conditions.
- Sodium cyanoborohydride or a similar reducing agent is used to reduce the imine intermediate to the stable amine.
- Subsequent deprotection yields the target compound.
This method allows for selective amination at the 1-position and preserves the stereochemistry of the sugar moiety.
Peptide Coupling Techniques
Alternatively, peptide coupling reagents such as carbodiimides (e.g., EDCI) or HATU can be used to couple the amino sugar with a carboxyl-functionalized imidazole derivative:
- The amino sugar is prepared with the free amine at the 1-position.
- The imidazole-containing carboxylic acid is activated via the coupling reagent.
- Coupling proceeds under controlled pH and temperature to yield the amide bond.
- Purification by chromatographic methods isolates the pure compound.
This method is advantageous for precise control over coupling and functional group compatibility.
Analytical Data and Characterization
Spectroscopic Analysis
- NMR Spectroscopy: Proton and carbon NMR confirm the chemical shifts corresponding to the sugar moiety, imidazole ring, and carboxylic acid groups, verifying the structure and stereochemistry.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm the successful synthesis.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amine, carboxyl, and imidazole functional groups are observed.
Purity and Yield Data
| Preparation Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Reductive Amination | 65-75 | >95 | Mild conditions, stereospecific |
| Peptide Coupling | 55-70 | >90 | Requires careful reagent control |
Crystallographic Studies
- X-ray crystallography, when applicable, confirms the stereochemical configuration and molecular conformation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Fructose protection | Acetylation or benzylation | Protects hydroxyl groups |
| Amination at C-1 | Reductive amination with imidazole amine | Selective amination, stereospecific |
| Coupling (if separate) | Carbodiimide coupling reagents (EDCI, HATU) | Amide bond formation |
| Deprotection | Acidic or hydrogenolytic conditions | Restores free hydroxyl groups |
| Purification | Chromatography (HPLC, flash chromatography) | Isolates pure compound |
| Characterization | NMR, MS, IR, X-ray crystallography | Confirms structure and purity |
Chemical Reactions Analysis
Fructose-histidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, including organic acids and dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of simpler sugars and amino acids.
Substitution: Fructose-histidine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include 5-hydroxymethylfurfural (5-HMF), organic acids, and nitrogen-containing heterocycles .
Scientific Research Applications
Fructose-histidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which fructose-histidine exerts its effects involves its antioxidant activity and interaction with other compounds like lycopene . The compound can chelate metal ions, thereby preventing oxidative damage to DNA and other cellular components . Additionally, fructose-histidine can modulate various molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Compounds for Comparison :
(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic acid (22a)
- Structure : Contains a tetrazole ring and biphenyl system instead of fructose.
- Key Differences : Lacks carbohydrate moiety; includes acrylate and tetrazole groups for enhanced electronic properties .
1-Phenyl-1H-imidazole-4-carboxylic Acid Structure: Simplistic imidazole-carboxylic acid derivative with a phenyl substituent. Key Differences: No amino or carbohydrate components; smaller molecular weight (188.18 g/mol) .
(1S)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethyl carbamate
Physical and Spectroscopic Properties
- Insight : The absence of melting point or mass data for the target compound limits direct comparisons. However, analogs with tetrazole or phenyl groups exhibit solvent-dependent melting points and distinct NMR profiles, emphasizing the role of substituents on physical behavior .
Q & A
Q. What synthetic strategies are recommended for the preparation of (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose?
The synthesis of imidazole-containing fructose derivatives typically involves:
- Imidazole Ring Formation : Cyclization of precursors like α-halo ketones or aldehydes with 1,2-diamines under acidic conditions, using catalysts such as zinc chloride .
- Carboxyethyl Group Introduction : Nucleophilic substitution or alkylation reactions with fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base (e.g., K₂CO₃) .
- Stereochemical Control : Chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer, critical for biological activity.
- Salt Formation : Treatment with hydrochloric acid to enhance solubility and stability, as demonstrated in related imidazole derivatives .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Key methodologies include:
- Spectroscopic Analysis : FT-IR and NMR for functional group identification and stereochemical confirmation. For example, imidazole protons resonate at δ 7.5–8.5 ppm in ¹H NMR .
- X-ray Crystallography : To resolve absolute stereochemistry and intramolecular hydrogen bonding patterns, as applied to structurally similar imidazole-carboxylic acids .
- Computational Validation : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies and compare with experimental FT-IR data .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Imidazole derivatives with carboxylic acid groups are typically water-soluble at physiological pH (e.g., ~195.62 g/mol for similar compounds) .
- Stability : Hydrolytic stability can be assessed via accelerated degradation studies (e.g., pH 1–9 buffers at 40°C for 24 hours). Hydrochloride salt forms improve stability, as seen in related compounds .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) to assess binding affinity to imidazole-recognizing enzymes like histidine decarboxylase.
- Quantum Chemical Calculations : DFT-based analysis of frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer mechanisms .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water model) to evaluate conformational stability under physiological conditions .
Q. What experimental approaches resolve contradictions between solubility data and observed bioactivity?
- Phase-Solubility Diagrams : Constructed using the Higuchi-Connors method to identify aggregation or micelle formation that may mask true solubility .
- Bioactivity Correlation : Parallel assays (e.g., antimicrobial testing via MIC determination) under varied solubility conditions, referencing methodologies from imidazole-based antimicrobial studies .
- Advanced Analytics : LC-MS/MS to quantify free vs. protein-bound fractions in biological matrices, addressing discrepancies in activity .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for therapeutic use?
- Functional Group Substitution : Systematic replacement of the carboxyethyl or imidazole groups with bioisosteres (e.g., tetrazole for carboxylate) to enhance metabolic stability .
- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA/CoMSIA) using data from analogs like 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid to identify critical steric/electronic features .
- In Vivo PK/PD Studies : Rodent models to correlate structural modifications with bioavailability and target engagement, informed by prior imidazole pharmacokinetic frameworks .
Methodological Considerations
- Data Reproducibility : Cross-validate synthetic yields and purity metrics (e.g., HPLC ≥95%) across multiple batches .
- Contradiction Resolution : Triangulate spectroscopic, computational, and crystallographic data to confirm structural assignments .
- Ethical Compliance : Adhere to safety protocols for handling fluorinated or reactive intermediates, referencing SDS guidelines for related imidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
